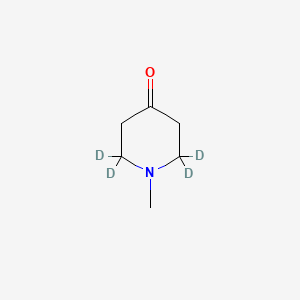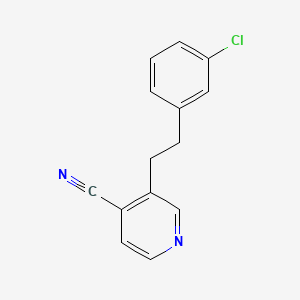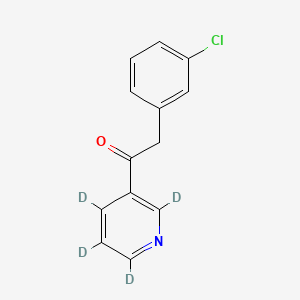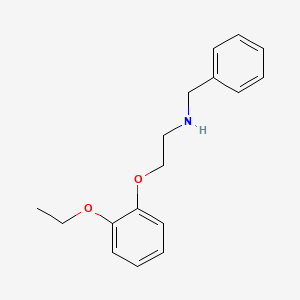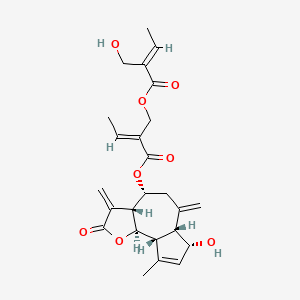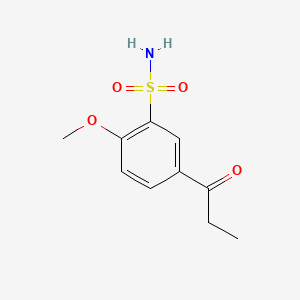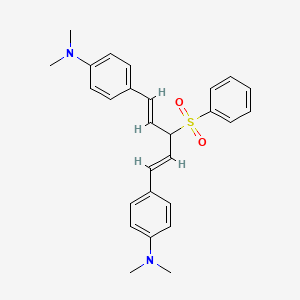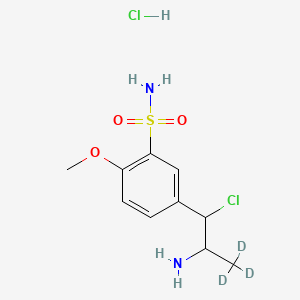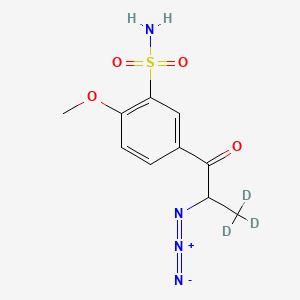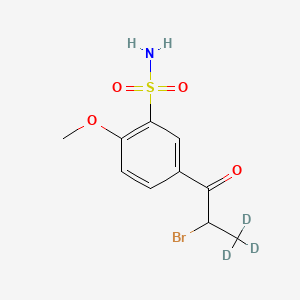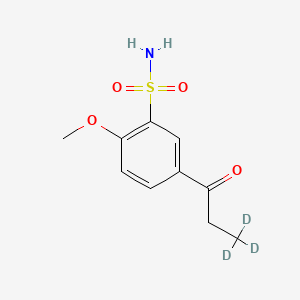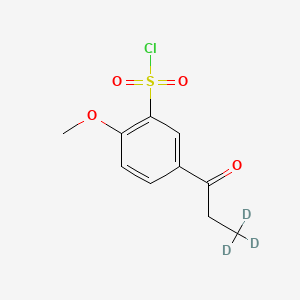![molecular formula C19H27NO5 B562501 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester CAS No. 143527-74-6](/img/structure/B562501.png)
3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester” is a product used for proteomics research . It has a molecular formula of C19H27NO5 and a molecular weight of 349.42100 .
Synthesis Analysis
The synthesis of esters like this compound typically involves the reaction of carboxylic acids with alcohols . A variety of carboxylic acids, including saturated or unsaturated ones, bulky ones, heterocyclic carboxylic acids, and aromatic carboxylic acids with electron-donating or electron-withdrawing groups, can be used .
Molecular Structure Analysis
The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, the ether group is part of an oxazolidine ring .
Chemical Reactions Analysis
Esters undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . The hydrolysis of esters under acidic or basic conditions results in the formation of carboxylic acids and alcohols . Reduction of esters with lithium aluminum hydride yields alcohols . Reaction of esters with Grignard reagents produces tertiary alcohols .
Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in hydrogen bonding with each other, resulting in lower boiling points than their carboxylic acid counterparts . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .
Applications De Recherche Scientifique
Electron Transport System Activity
Research into the electron transport system (ETS) activity in soil, sediment, and pure cultures offers insights into microbial bioactivity, including enzyme assays and metabolic processes. This area of study highlights the importance of understanding the biochemical processes in various environments and could provide a foundational basis for exploring the applications of complex organic compounds like the one (Trevors, 1984).
Cinnamic Acid Derivatives and Anticancer Agents
Cinnamic acid derivatives, with their rich medicinal tradition and broad spectrum of biological activities, have been extensively studied for their anticancer potentials. The chemical properties and synthetic modifications of these derivatives offer valuable insights into their therapeutic applications, potentially relevant to the exploration of similar compounds (De, Baltas, & Bedos-Belval, 2011).
Phthalate Esters in Food and Packaging
The review on phthalate esters, used as plasticizers, touches on the analytical methods for detecting these compounds in various food matrices. This research is critical for understanding the migration of chemical additives into food and the development of safer packaging materials. The methodologies and findings might inform the analysis and safety assessment of related ester compounds in food-related applications (Harunarashid, Lim, & Harunsani, 2017).
Antibacterial Activity of Triazole and Triazole-containing Hybrids
The exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus offers an example of how chemical modifications can enhance the antibacterial properties of compounds. Such research may provide a framework for developing new agents with potential applications in combating bacterial infections, relevant to the structural modification strategies of complex organic compounds (Li & Zhang, 2021).
Orientations Futures
The future of esterification technologies, which are used to produce compounds like “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, involves overcoming current barriers and challenges to improve overall conversion and rate of reaction . Novel technology-based solutions, such as microbubble mediated esterification process and esterification via immobilized enzyme solid support catalyst, are being proposed .
Propriétés
IUPAC Name |
3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBFBZPNKSSBQE-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652486 |
Source


|
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester | |
CAS RN |
143527-74-6 |
Source


|
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

